3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Overview
Description
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a dimethoxyphenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound or the reductive amination of the corresponding ketone. These methods are chosen for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propan-1-ol
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)-L-alanine
Uniqueness
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKGYIUNICCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395766 | |
Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201408-35-7 | |
Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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